N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Description
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H20F3NO2S and its molecular weight is 407.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound that may be related to various synthesized derivatives with furan and thiophene moieties, demonstrating a wide range of chemical reactions and properties. For instance, the synthesis of geminally activated nitro dienes involving furan and thiophene has been explored, showcasing the versatility of these moieties in creating compounds with potential biological activity (Baichurin et al., 2019). These synthetic methodologies can provide a basis for further modification and exploration of this compound derivatives for various applications.
Antioxidant and Anticancer Activity
Research into novel derivatives bearing furan and thiophene moieties, similar in structure to this compound, has shown promising antioxidant and anticancer activities. For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which include furan and thiophene rings, have demonstrated significant antioxidant activity, surpassing that of ascorbic acid, and exhibited cytotoxic effects against human cancer cell lines (Tumosienė et al., 2020). These findings suggest potential therapeutic applications of this compound derivatives in treating oxidative stress-related diseases and cancer.
Anti-Viral Activities
Compounds with furan and thiophene backbones, similar to this compound, have been explored for their anti-viral properties. Research has identified derivatives with promising antiviral activity against the H5N1 virus, highlighting the potential of these compounds in developing new antiviral agents (Flefel et al., 2014). This opens avenues for further research into the antiviral applications of this compound and its derivatives.
Dye-Sensitized Solar Cells
The incorporation of furan and thiophene moieties in dye-sensitized solar cells (DSSCs) has been investigated to enhance the efficiency of these renewable energy devices. Phenothiazine derivatives with furan as a conjugated linker have shown improved solar energy-to-electricity conversion efficiency, suggesting the potential of integrating similar structures, like this compound, in the development of high-performance DSSCs (Kim et al., 2011).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO2S/c22-21(23,24)17-8-5-16(6-9-17)7-10-20(26)25(15-18-3-1-13-27-18)12-11-19-4-2-14-28-19/h1-6,8-9,13-14H,7,10-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBNSMQJUOYONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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